BL-918

Overview

Description

BL-918 is a small-molecule activator of UNC-51-like kinase 1 (ULK1), a master regulator of autophagy initiation. It induces cytoprotective autophagy by binding to ULK1 with an EC50 of 24.14 nM and a Kd of 0.719 μM, promoting the phosphorylation of ULK1 at Ser555 and Ser317 while reducing phosphorylation at Ser757 . This activation triggers downstream autophagy markers, including increased LC3-II/LC3-I ratios and reduced p62/SQSTM1 levels, facilitating the clearance of toxic protein aggregates like mutant SOD1 in amyotrophic lateral sclerosis (ALS) models .

This compound demonstrates favorable pharmacokinetics, including oral bioavailability and blood-brain barrier (BBB) penetration, with its parent compound achieving higher plasma concentrations than metabolites M8 and M10 . In SOD1G93A ALS mice, this compound (40–80 mg/kg, b.i.d.) extended lifespan, improved motor function, and reduced neuronal degeneration . It also exhibits neuroprotective effects in Parkinson’s disease (PD) by activating the PINK1/Parkin pathway for mitophagy .

Preparation Methods

The synthesis of BL-918 involves several steps, including the preparation of intermediates and the final coupling reaction. Specific synthetic routes and reaction conditions are detailed in scientific literature, but typically involve organic synthesis techniques such as nucleophilic substitution and catalytic hydrogenation . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity.

Chemical Reactions Analysis

Metabolic Reactions and Biotransformation

BL-918 undergoes phase I and II metabolic transformations, producing two primary metabolites (M8 and M10) identified in pharmacokinetic studies. Key findings include:

- Metabolite Detection : UPLC-Q-TOF-MS analysis revealed M8 and M10 in plasma, spinal cord, and cerebral cortex of rats after intragastric (i.g.) and intravenous (i.v.) administration .

- Bioavailability : this compound achieved higher blood concentrations than its metabolites, with C<sub>max</sub> values of 1,200 ng/mL (i.v.) and 800 ng/mL (i.g.) in rats .

- Tissue Distribution : Both this compound and its metabolites penetrated the blood-brain barrier, with spinal cord concentrations reaching 40% of plasma levels .

Table 1: Pharmacokinetic Parameters of this compound and Metabolites (50 mg/kg Dose)

| Parameter | This compound (i.v.) | This compound (i.g.) | M8 (i.g.) | M10 (i.g.) |

|---|---|---|---|---|

| C<sub>max</sub> | 1,200 ng/mL | 800 ng/mL | 150 ng/mL | 90 ng/mL |

| T<sub>max</sub> | 0.5 h | 2 h | 4 h | 6 h |

| AUC<sub>0-24h</sub> | 8,500 h·ng/mL | 5,200 h·ng/mL | 1,200 h·ng/mL | 700 h·ng/mL |

Autophagy-Inducing Reactions

This compound directly activates ULK1 kinase, initiating autophagosome formation through phosphorylation cascades:

- Mechanism : Binds to ULK1’s regulatory domain, promoting conformational changes that enhance kinase activity .

- Biochemical Effects :

Table 2: Key Techniques for this compound Analysis

Stability and Degradation

Scientific Research Applications

Amyotrophic Lateral Sclerosis (ALS)

BL-918 has been investigated for its effects on ALS, a fatal neurodegenerative disease characterized by the accumulation of toxic superoxide dismutase 1 (SOD1) aggregates. A study demonstrated that:

- Mechanism : this compound activates ULK1, leading to the induction of autophagy, which facilitates the clearance of SOD1 aggregates.

- Findings : In vitro experiments using hSOD1 G93A-NSC34 cells showed that treatment with this compound at concentrations of 5 and 10 μM significantly induced ULK1-dependent autophagy and reduced toxic aggregates. In vivo studies with SOD G93A mice indicated that doses of 40 and 80 mg/kg prolonged lifespan and improved motor function by enhancing autophagic clearance in the spinal cord and cerebral cortex .

Parkinson's Disease

This compound has also been studied for its role in Parkinson's disease, where mitochondrial dysfunction is a key feature:

- Mechanism : The compound activates the PINK1/Parkin pathway, promoting mitophagy—the selective degradation of damaged mitochondria.

- Results : In MPTP-induced Parkinson's disease models, this compound treatment improved mitochondrial function and mitigated disease progression through PINK1-dependent mechanisms .

Neuroprotective Effects Following Subarachnoid Hemorrhage (SAH)

Recent research has highlighted the potential of this compound in mitigating brain injuries post-SAH:

- Study Design : In a rat model of SAH, this compound was administered intraperitoneally after inducing SAH through endovascular perforation.

- Outcomes : The treatment resulted in improved neurological function, reduced brain edema, and decreased blood-brain barrier permeability. Mechanistically, it was found to alleviate oxidative stress by upregulating key proteins involved in mitophagy (PINK1, Parkin) and autophagy (ULK1) .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its application in clinical settings:

- Study Findings : In pharmacokinetic studies conducted on rats, this compound was found to achieve significant concentrations in the brain and spinal cord following both intragastric and intravenous administration. The compound exhibited a favorable pharmacokinetic profile with metabolites M8 and M10 present at lower concentrations .

Data Summary

Mechanism of Action

BL-918 exerts its effects by specifically activating ULK1, a key kinase in the autophagy pathway. This activation leads to the phosphorylation of downstream targets, initiating the autophagy process. The molecular targets involved include LC3, Beclin-1, and SQSTM1/p62 . This pathway helps in the clearance of toxic protein aggregates, which is crucial in neurodegenerative diseases .

Comparison with Similar Compounds

Other ULK1 Activators: LYN-1604

LYN-1604, another ULK1 agonist developed by the same research group, shares structural and mechanistic similarities with BL-917. LYN-1604 has shown promise in preclinical cancer models, whereas BL-918 is prioritized for neurodegenerative diseases due to its BBB penetration and SOD1 clearance efficacy .

mTOR Inhibitors: Rapamycin

Rapamycin, an mTOR inhibitor, indirectly induces autophagy by relieving mTOR-mediated suppression of ULK1. Unlike this compound, which directly activates ULK1, Rapamycin’s mechanism is upstream and nonspecific, affecting multiple mTOR-dependent pathways. While Rapamycin improves ALS symptoms in animal models, its poor BBB penetration and immunosuppressive side effects limit clinical utility . This compound’s direct ULK1 activation avoids mTOR-related toxicity and enhances CNS targeting .

ULK1/2 Inhibitors: SBP-7455

SBP-7455, a dual ULK1/2 inhibitor (IC50 = 13 nM for ULK1), contrasts with this compound’s agonist activity. While SBP-7455 suppresses autophagy in cancer cells, this compound enhances it for neuroprotection. This highlights the therapeutic duality of ULK1 modulation: activation for neurodegeneration vs. inhibition for oncology .

Racemic Variant: (Rac)-BL-918

(Rac)-BL-918, the racemic form of this compound, shows comparable purity (98%) and solubility but reduced target specificity. It serves as a control in studies confirming the stereospecific efficacy of this compound .

Biological Activity

BL-918 is a small-molecule compound recognized for its role as a specific activator of unc-51-like autophagy activating kinase 1 (ULK1). This compound has garnered attention in recent research for its potential therapeutic applications, particularly in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions primarily by activating ULK1, a crucial initiator of autophagy. Autophagy is a cellular degradation process that removes damaged organelles and misfolded proteins, thus playing a vital role in maintaining cellular homeostasis. The activation of ULK1 by this compound leads to enhanced autophagic flux, which is particularly beneficial in diseases characterized by the accumulation of toxic protein aggregates.

Key Mechanisms:

- Induction of Autophagy : this compound promotes ULK1-dependent autophagy, facilitating the clearance of toxic aggregates associated with neurodegenerative diseases.

- Mitophagy Activation : Recent studies indicate that this compound also activates the PINK1/Parkin signaling pathway, further enhancing mitochondrial quality control through mitophagy .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies, primarily using animal models. In a study involving SOD G93A mice (a model for ALS), this compound was administered at doses of 40 and 80 mg/kg. The results demonstrated dose-dependent effects on lifespan extension and motor function improvement. Additionally, pharmacokinetic analysis revealed that this compound and its metabolites (M8 and M10) were present in significant concentrations in the spinal cord and brain after administration .

Pharmacokinetic Data Table

| Parameter | Value |

|---|---|

| Molecular Weight | 533.08 Da |

| Administration Route | Intravenous / Intragastric |

| Peak Concentration | Higher than metabolites M8/M10 |

| Effective Doses | 40 mg/kg (low), 80 mg/kg (high) |

| Biological Half-Life | To be determined |

Study on Amyotrophic Lateral Sclerosis (ALS)

A pivotal study investigated the effects of this compound on ALS models using hSOD G93A-NSC34 cells and SOD G93A mice. The treatment with this compound resulted in:

- Cytoprotective Effects : Significant reduction in toxic SOD1 aggregates was observed.

- Improvement in Motor Function : Mice treated with this compound exhibited enhanced motor capabilities compared to controls.

- Lifespan Prolongation : The compound significantly extended the lifespan of treated mice .

Study on Parkinson’s Disease

This compound has also shown promise in models of Parkinson's disease. In vitro studies demonstrated that treatment with this compound led to:

Q & A

Basic Research Questions

Q. What is the primary mechanism of BL-918 in inducing cytoprotective autophagy?

this compound activates ULK1 by binding to its kinase domain, increasing phosphorylation at Ser317 and Ser555 while reducing phosphorylation at Ser757 (a site inhibited by mTOR) . This triggers downstream autophagic proteins (e.g., LC3-II, Beclin1) and promotes clearance of toxic protein aggregates, such as SOD1 in ALS models . Key validation methods include:

- ULK1 knockdown experiments to confirm dependency .

- Western blot analysis of ULK1 phosphorylation sites and autophagy markers .

- Co-localization assays (e.g., LC3 puncta with SOD1 aggregates) using immunofluorescence .

Q. Which experimental models are commonly used to study this compound’s neuroprotective effects?

- In vitro : ALS cell models (e.g., hSOD1G93A-NSC34 cells) to assess SOD1 aggregate clearance .

- In vivo :

- Subarachnoid hemorrhage (SAH) models in rats to evaluate blood-brain barrier (BBB) permeability and neurological outcomes .

- ALS transgenic mice for behavioral and histopathological analysis .

Q. How does this compound modulate the ULK1/PINK1/Parkin pathway in neurodegenerative disease models?

this compound enhances phosphorylation of ULK1, which activates PINK1/Parkin-mediated mitophagy. This reduces oxidative stress and preserves mitochondrial integrity, as shown by:

- Transmission electron microscopy (TEM) to visualize mitochondrial morphology .

- DHE staining to quantify reactive oxygen species (ROS) .

- Rescue experiments using ULK1 inhibitors (e.g., SBI-0206965) or PINK1 siRNA to reverse neuroprotection .

Q. What are the key pharmacokinetic properties of this compound relevant to preclinical studies?

| Property | Value/Method | Reference |

|---|---|---|

| Oral bioavailability | High (measured in rodent models) | |

| BBB penetration | Confirmed via LC-MS/MS in brain tissue | |

| Metabolic stability | Primarily exists as parent compound |

Q. How is ULK1 activation by this compound distinguished from AMPK/mTOR-mediated autophagy?

this compound’s effects are ULK1-specific and independent of AMPK/mTOR pathways:

- AMPK phosphorylation remains unchanged in this compound-treated cells .

- mTOR knockdown experiments show sustained autophagy induction, confirming ULK1-dependent mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s ability to induce mitophagy?

this compound promotes general autophagy but shows context-dependent mitophagy:

- Baseline conditions : Fails to degrade TOM20 (a mitochondrial marker) .

- Stress conditions (e.g., SAH): Enhances mitophagy via PINK1/Parkin . Methodological recommendations :

- Use TOM20 immunofluorescence with mitochondrial toxins (e.g., CCCP) to assess mitophagy specificity .

- Combine TEM and Parkin translocation assays in disease-specific models .

Q. What strategies optimize this compound dosing in longitudinal studies to avoid off-target effects?

- Dose-response curves in target tissues (e.g., brain, spinal cord) using LC-MS/MS .

- Time-course experiments to track ULK1 phosphorylation peaks (e.g., 24 hours post-SAH) .

- Combinatorial assays with ULK1 inhibitors (e.g., SBI-0206965) to validate on-target effects .

Q. How can transcriptomic data clarify this compound’s broader molecular impacts beyond autophagy?

RNA-seq in this compound-treated ALS cells revealed 2,765 differentially expressed genes, including:

- Upregulation : Stress-response genes (e.g., HSP70).

- Downregulation : Pro-apoptotic factors (e.g., Bax) . Analysis tools :

- Pathway enrichment (e.g., KEGG, GO) to identify non-autophagy pathways.

- qPCR validation of top hits (e.g., Bcl-2 family proteins) .

Q. What experimental controls are critical when assessing this compound’s efficacy in genetic models?

- ULK1-knockout controls to confirm on-target effects .

- PINK1/Parkin-deficient models to test pathway dependency .

- Vehicle controls with matched pharmacokinetic profiles (e.g., DMSO concentration) .

Q. How can researchers integrate multi-omics data to refine this compound’s therapeutic potential?

Properties

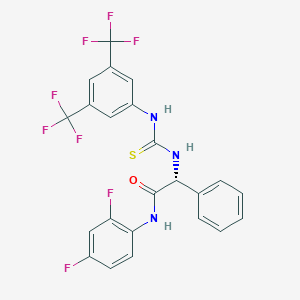

IUPAC Name |

(2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N-(2,4-difluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F8N3OS/c24-15-6-7-18(17(25)11-15)33-20(35)19(12-4-2-1-3-5-12)34-21(36)32-16-9-13(22(26,27)28)8-14(10-16)23(29,30)31/h1-11,19H,(H,33,35)(H2,32,34,36)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBWQANRZRCMMD-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F8N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101517-69-3 | |

| Record name | (2R)-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(2,4-difluorophenyl)-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BL-918 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L84SG8RV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.